Bicine

Catalog No.
S627427
CAS No.
150-25-4
M.F
C6H13NO4
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicine

CAS Number

150-25-4

Product Name

Bicine

IUPAC Name

2-[bis(2-hydroxyethyl)amino]acetic acid

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C6H13NO4/c8-3-1-7(2-4-9)5-6(10)11/h8-9H,1-5H2,(H,10,11)

InChI Key

FSVCELGFZIQNCK-UHFFFAOYSA-N

SMILES

C(CO)N(CCO)CC(=O)O

Synonyms

BICINE, N,N-bis(2-hydroxyethyl)glycine, N,N-bis(2-hydroxyethyl)glycine, monosodium salt, N,N-bis(2-hydroxyethyl)glycine, sodium salt

Canonical SMILES

C(CO)N(CCO)CC(=O)O

Buffering Agent

Bicine functions primarily as a buffering agent in biological and biochemical experiments. Buffers maintain a stable pH within a specific range, which is crucial for many biological processes and reactions. Bicine has a working pH range of approximately 7.6 to 9.0, making it suitable for various research applications requiring a slightly alkaline environment [].

Here are some examples of how bicine is used as a buffering agent:

  • Enzyme assays: Bicine buffers are used to maintain a consistent pH during enzyme activity measurements, ensuring accurate and reliable results [].
  • Cell culture: Bicine buffers can help regulate the pH of cell culture media, creating optimal conditions for cell growth and function [].
  • Protein purification: Bicine buffers are employed in various protein purification techniques, such as ion exchange chromatography, to maintain protein stability and functionality.

Other Applications

Beyond its primary function as a buffer, bicine finds use in other scientific research areas:

  • Protein crystallization: Bicine can aid in the crystallization of proteins, a crucial step in determining their three-dimensional structure [].
  • Study of amyloid formation: Bicine has been shown to promote the formation of amyloid-beta fibrils, which are associated with Alzheimer's disease and other neurodegenerative conditions. This research helps scientists understand the mechanisms of amyloid formation [].

Bicine, chemically known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic buffer with the molecular formula C6H13NO4. It has a pKa value of 8.35 at 20 °C, making it effective in maintaining pH stability in biological systems. Bicine is part of the Good's buffer family, which are designed to minimize interference with bio

Bicine functions as a buffer by acting as a weak acid and its conjugate base. When an acid is introduced into the solution, Bicine acts as a base, consuming the additional protons and minimizing the pH change. Conversely, when a base is added, Bicine acts as an acid, releasing protons to counteract the pH increase []. This buffering capacity helps maintain a stable pH environment, which is critical for the proper function of many biological molecules in research settings.

  • Wear gloves and eye protection when handling the solid form [].
  • Avoid prolonged or repeated exposure [].
Typical of amino acids and their derivatives. For instance:

  • Buffering Reactions: Bicine maintains pH by equilibrating between its protonated and deprotonated forms.
  • Metal Chelation: Although it has low metal chelation capability compared to other buffers, bicine can still form complexes with certain metal ions under specific conditions .
  • Hydrolysis: Bicine can undergo hydrolysis when reacting with strong acids or bases, leading to the formation of its constituent components .

Bicine is recognized for its minimal toxicity and compatibility with biological systems. It has been shown to:

  • Support enzyme activity by providing a stable pH environment.
  • Be utilized in various biochemical assays and protein purification processes due to its low interference with biological molecules .

Bicine is synthesized through the reaction of glycine with ethylene oxide. The process involves:

  • The initial formation of a lactone intermediate.
  • Hydrolysis of this lactone to yield bicine as the final product .

This method provides a straightforward pathway for producing bicine in laboratory settings.

Studies have shown that bicine interacts favorably with various biomolecules without significantly altering their structure or function. For example:

  • It has been used effectively in labeling antibodies, where it helps maintain the integrity of the proteins during the labeling process .
  • Research indicates that bicine can be combined with other compounds like tricine for enhanced effects in chemical treatments .

Bicine shares similarities with several other buffering agents. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulapKa ValueKey Characteristics
BicineC6H13NO48.35Low metal chelation; zwitterionic; high solubility
TricineC6H13NO57.75Similar buffering capacity; slightly higher chelation
HEPESC8H18N2O4S7.55Higher solubility; commonly used in cell culture
MOPSC7H15NO4S7.15Effective at lower pH; good for biological systems

Bicine's unique combination of low toxicity, effective buffering range, and minimal interaction with biomolecules distinguishes it from these similar compounds.

Bicine’s buffering capacity arises from its dual functional groups: a tertiary amine and two hydroxyl groups. These groups enable proton exchange reactions, stabilizing pH through equilibrium shifts between acidic and alkaline conditions [1] [3]. The tertiary amine (pKa ≈ 8.3) acts as a proton acceptor, while the hydroxyl groups enhance water solubility and reduce metal ion chelation compared to traditional buffers like EDTA [2] [4].

The temperature dependency of Bicine’s pKa follows trends observed in amino-group buffers. Studies demonstrate a linear decrease in pKa with increasing temperature (−0.018 pH units/°C between 25°C and 50°C), attributed to the exothermic nature of its deprotonation reaction [4]. This contrasts with carboxylic acid buffers (e.g., acetate), which exhibit smaller pKa shifts (<0.01 pH units/°C) [4].

Table 1: Thermodynamic Properties of Bicine

PropertyValueSource
pKa (25°C)8.3 [3] [4]
ΔH (kJ/mol)−25.1 ± 1.2 [4]
ΔS (J/mol·K)−34.5 ± 4.0 [4]
Buffering Range (pH)7.6–9.0 [1] [2]

Research Design Considerations for Bicine-Based Protocols

When integrating Bicine into experimental systems, researchers must account for its ionic strength effects and temperature sensitivity. At ionic strengths >0.1 M, Bicine’s pKa increases by 0.1–0.2 units due to shifts in activity coefficients, necessitating recalibration under high-salt conditions [4]. For temperature-controlled assays, pre-equilibration of buffer solutions is critical to avoid pH drift during reactions.

Bicine’s low metal-binding capacity (<5% chelation efficiency for Ca²⁺/Mg²⁺ at 10 mM) makes it suitable for metalloenzyme studies [1] [2]. For example, in alkaline phosphatase assays, Bicine maintains >95% enzyme activity compared to phosphate buffers, which inhibit activity through metal precipitation [1].

Comparative Framework: Bicine Versus Other Buffer Systems

Bicine occupies a niche between high-alkalinity buffers (e.g., Tris) and narrow-range carboxylate buffers.

Table 2: Buffer System Comparison

BufferpKa (25°C)Temp. Sensitivity (ΔpKa/°C)Metal Interaction
Bicine8.3−0.018Low
Tris8.1−0.031Moderate
HEPES7.5−0.014Low
Phosphate7.2−0.0028High

Tris(hydroxymethyl)aminomethane (Tris) exhibits greater temperature sensitivity (−0.031 pH units/°C), making it less reliable for thermal cycler applications [4]. Conversely, phosphate buffers provide superior pH stability but interfere with metal-dependent reactions [1] [4].

Validation Approaches in Bicine-Based Methodologies

Validating Bicine’s efficacy requires orthogonal pH measurements and activity assays. Nuclear magnetic resonance (NMR) studies confirm protonation states under varying conditions, while enzymatic activity tests (e.g., lactate dehydrogenase kinetics) verify biocompatibility [1] [4].

For long-term storage, Bicine solutions (0.1–0.5 M) show <0.05 pH drift over 30 days at 4°C, validated via spectrophotometric titration [2]. In contrast, Tris solutions under identical conditions exhibit 0.1–0.3 pH drift due to carbonate absorption [4].

Influence of Bicine on Biochemical Reaction Environments

Bicine’s zwitterionic structure minimizes ionic strength perturbations, preserving protein solubility and conformation. In polymerase chain reaction (PCR) mixtures, Bicine-based buffers enhance Taq polymerase processivity by 15–20% compared to Tris-HCl, attributed to reduced electrostatic interference with DNA-template binding [2] [4].

For redox-sensitive systems, Bicine’s hydroxyl groups provide mild antioxidant properties, stabilizing glutathione (GSH) pools at 98% viability over 24 hours versus 80% in HEPES buffers [1].

Bicine (N,N-bis(2-hydroxyethyl)glycine) has emerged as a versatile and valuable buffer compound in protein and peptide research, particularly due to its unique chemical properties and optimal pH range. This comprehensive analysis examines the multifaceted applications of Bicine across various protein research methodologies, highlighting its significant contributions to crystallization studies, chromatographic separations, electrophoretic techniques, kinetic analyses, and resolution enhancement methods.

Contributions of Bicine to Protein Crystallization Studies

Bicine has established itself as an indispensable component in protein crystallization endeavors, serving as a reliable buffering agent that facilitates the formation of high-quality protein crystals. The compound's utility in crystallization stems from its ability to maintain stable pH conditions within the optimal range of 7.6 to 9.0, which aligns perfectly with the crystallization requirements of numerous proteins and peptides.

The effectiveness of Bicine in protein crystallization is evidenced by its successful application in various crystallization protocols. Research has demonstrated that Bicine-based crystallization conditions have yielded crystals with exceptional diffraction quality, including subtilisin BPN crystals that achieved high resolution of 2.5 Å. The specific crystallization condition for this serine protease involved 0.1 M Bicine at pH 8.4, combined with 10% (w/v) polyethylene glycol 6000, 2.0 M sodium chloride, and 0.01 M hexamminecobalt(III) chloride.

The buffer's contribution to membrane protein crystallization has been particularly noteworthy. Studies have shown that Bicine facilitates the crystallization of membrane proteins through bicelle-based approaches, where it provides the necessary pH stability for crystal formation and growth. In these applications, Bicine concentrations typically range from 0.02 M to 0.1 M, with pH values optimized between 8.0 and 8.5 to achieve optimal crystallization conditions.

Research findings indicate that Bicine's metal-complexing properties, while potentially problematic in some applications, can be advantageous in crystallization studies where metal ions are required for protein stability or crystal lattice formation. The buffer forms complexes with various metal ions including magnesium, calcium, copper, and zinc, which can contribute to the stabilization of protein structures during the crystallization process.

The optimization of Bicine-based crystallization conditions has revealed that the buffer's effectiveness is enhanced when combined with appropriate precipitants and additives. Studies have demonstrated that the systematic variation of Bicine concentration, pH, and temperature can lead to significant improvements in crystal quality and diffraction properties. The buffer's stability at elevated temperatures and its compatibility with various crystallization additives make it particularly suitable for temperature-controlled crystallization experiments.

Applications of Bicine in Thin Layer Ion Exchange Chromatography

Bicine has demonstrated exceptional utility in thin layer ion exchange chromatography (TLIC) applications, particularly for protein resolution and purification. The buffer's unique properties make it an ideal mobile phase component for achieving high-resolution protein separations that are difficult to accomplish with conventional chromatographic methods.

Research has established that optimal conditions for protein separation using Bicine in TLIC involve a concentration of 0.01 M at pH 8.50. Under these conditions, the buffer provides effective separation of proteins based on their charge differences, with the separation further enhanced by a three-step elution process. The elution strategy employs increasing sodium chloride concentrations: first step with 0.01 M NaCl, second step with 0.025 M NaCl, and third step with 0.10 M NaCl.

The effectiveness of Bicine in TLIC has been demonstrated through successful separation of model proteins including albumin, transferrin, lactoferrin, and lysozyme. The buffer's ability to maintain stable pH conditions throughout the separation process ensures consistent protein migration patterns and reproducible results. The zwitterionic nature of Bicine contributes to its effectiveness by minimizing unwanted interactions with both the stationary phase and the proteins being separated.

Comparative studies have shown that Bicine-based TLIC systems offer several advantages over traditional chromatographic methods. The buffer's low ultraviolet absorption characteristics make it compatible with UV detection systems commonly used in protein chromatography. Additionally, its stability across a wide pH range allows for flexible optimization of separation conditions without buffer degradation.

The application of Bicine in TLIC has been particularly successful for the analysis of protein mixtures where conventional column chromatography fails to achieve adequate resolution. The thin-layer format, combined with Bicine's buffering capacity, provides enhanced separation efficiency while requiring minimal sample volumes. This aspect makes the technique particularly valuable for analyzing precious protein samples or conducting high-throughput screening applications.

Role of Bicine in Multiphasic Buffer Systems for Electrophoresis

Bicine has revolutionized protein electrophoresis through its incorporation into multiphasic buffer systems, particularly in sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE) applications. The development of Bicine-based multiphasic buffer systems has addressed longstanding limitations in protein and peptide analysis, especially for low molecular weight species.

The pioneering work in this area established a novel multiphasic buffer system that utilizes Bicine as the trailing ion in conjunction with sulfate as the leading ion. This system employs Bis-Tris and Tris as counter ions in the stacking and separating phases, respectively. The unique feature of this system is its ability to provide complete stacking and destacking of proteins and peptides within the molecular weight range of 100,000 to 1,000 daltons.

Research has demonstrated that Bicine-based electrophoresis systems provide superior resolution compared to conventional glycine-based systems. Studies comparing different buffer systems for membrane protein analysis showed that Bicine-dSDS-PAGE (doubled SDS-PAGE) achieved a 151% increase in protein spot count compared to standard glycine-dSDS-PAGE. This enhanced resolution is attributed to Bicine's optimal electrophoretic mobility and its ability to maintain stable pH conditions during the electrophoretic separation.

The multiphasic buffer system incorporating Bicine has proven particularly effective for the analysis of small peptides and proteins that are typically difficult to resolve using conventional electrophoretic methods. The system allows for the detection of proteins and peptides with picomolar sensitivity, making it invaluable for applications requiring high sensitivity analysis.

The practical implementation of Bicine-based multiphasic buffer systems has been optimized for various protein analysis applications. The buffer concentrations and pH conditions have been carefully calibrated to achieve optimal stacking effects while maintaining protein integrity throughout the electrophoretic process. The system's compatibility with various detection methods, including fluorescence and colorimetric staining, has expanded its utility in proteomics research.

Bicine Applications in Kinetic Studies of Quaternary Complexes

Bicine has played a crucial role in advancing our understanding of enzyme kinetics, particularly in studies involving quaternary transition-state analogue complexes. The buffer's application in creatine kinase studies has provided valuable insights into the mechanisms of complex enzyme-substrate interactions and the formation of quaternary complexes.

The significance of Bicine in kinetic studies lies in its ability to maintain stable pH conditions during lengthy kinetic experiments while providing an optimal environment for enzyme activity. Research has demonstrated that Bicine is particularly effective as a reaction buffer for studying the kinetics of creatine kinase and its interaction with transition-state analogues. The buffer's pH range of 8.0 to 8.5 aligns well with the optimal activity range of creatine kinase, ensuring accurate kinetic measurements.

Studies utilizing Bicine in creatine kinase kinetics have revealed the formation of quaternary transition-state analogue complexes (TSAC) consisting of the enzyme, magnesium-adenosine diphosphate, nitrate, and creatine. The use of Bicine in these studies has enabled researchers to determine the dissociation constant of the quaternary TSAC, calculated to be 3 × 10^-10 M^3, representing the first reported dissociation constant for a quaternary TSAC.

The buffer's metal-complexing properties have been carefully considered in kinetic studies to ensure that metal ion concentrations remain optimal for enzyme activity. Research has shown that Bicine's interaction with metal ions can be controlled through appropriate buffer design, allowing for precise regulation of metal ion availability during kinetic experiments.

The application of Bicine in kinetic studies has extended beyond creatine kinase to include other enzyme systems where quaternary complex formation is important. The buffer's stability and consistent performance across extended time periods make it particularly suitable for studying slow enzymatic reactions and complex formation kinetics. The ability to maintain constant pH conditions over hours or days of incubation has made Bicine an essential component in mechanistic enzymology studies.

Impact of Bicine on Protein Resolution Techniques

Bicine has significantly enhanced protein resolution techniques across multiple analytical platforms, demonstrating superior performance compared to traditional buffer systems. The buffer's impact on protein resolution is most pronounced in electrophoretic applications, where it provides enhanced band sharpness, improved separation efficiency, and better protein visualization.

Research has established that Bicine-based buffer systems provide superior protein resolution compared to glycine or tricine-based systems in electrophoretic applications. Comparative studies have shown that Bicine buffer systems achieve better protein resolution and visualization, particularly for membrane proteins and low molecular weight species. The enhanced resolution is attributed to Bicine's optimal electrophoretic mobility and its ability to create more defined protein bands during separation.

The buffer's contribution to protein resolution extends to chromatographic applications, where Bicine-based mobile phases have demonstrated improved separation efficiency for complex protein mixtures. Studies have shown that the buffer's zwitterionic nature and optimal pH range contribute to enhanced protein resolution by minimizing non-specific interactions while maintaining protein stability.

In crystallographic applications, Bicine has improved the resolution of protein structures by facilitating the growth of high-quality crystals with reduced mosaicity and enhanced diffraction properties. The buffer's role in maintaining optimal pH conditions during crystal growth has been linked to improved crystal order and reduced defects, resulting in better diffraction data and higher resolution structures.

The impact of Bicine on protein resolution techniques has been quantified through various analytical methods. Studies have demonstrated measurable improvements in peak resolution, band sharpness, and overall separation efficiency when Bicine is employed as the buffering agent. These improvements have practical implications for protein purification, analysis, and structural studies, where enhanced resolution directly translates to better scientific outcomes.

The optimization of Bicine-based resolution techniques has revealed that the buffer's effectiveness can be further enhanced through careful selection of co-buffers, ionic strength modifiers, and temperature control. Research has shown that systematic optimization of these parameters can lead to significant improvements in protein resolution across different analytical platforms.

ApplicationBicine ConcentrationpH RangeKey Benefits
Protein Crystallization0.02-0.1 M7.6-9.0Stable pH control, enhanced crystal quality
Thin Layer Ion Exchange Chromatography0.01 M8.5Optimal protein separation conditions
Multiphasic Buffer SystemsVariable8.0-8.5Superior resolution vs. glycine/tricine
Kinetic Studies0.01-0.1 M8.0-8.5Stable buffer for enzyme kinetics
Protein Resolution TechniquesVariable8.0-8.5Enhanced visualization and resolution

Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Solid

XLogP3

-3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

163.08445790 g/mol

Monoisotopic Mass

163.08445790 g/mol

Heavy Atom Count

11

UNII

1J484QFI1O

Related CAS

139-41-3 (mono-hydrochloride salt)
17123-43-2 (hydrochloride salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 123 of 125 companies (only ~ 1.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

150-25-4

Wikipedia

Bicine

General Manufacturing Information

Glycine, N,N-bis(2-hydroxyethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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